tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

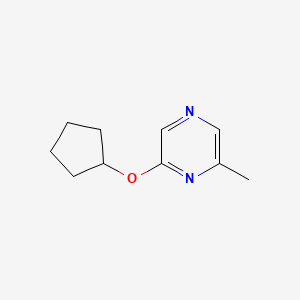

“tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O2 . It is often used in laboratory settings .

Physical And Chemical Properties Analysis

“tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate” has a molecular weight of 194.23 g/mol . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Applications De Recherche Scientifique

Synthesis and Modification

Synthesis of Amino Acid-Azetidine Chimeras : Enantiopure azetidine-2-carboxylic acid (Aze) analogs, including those with tert-butyl esters, are synthesized to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Preparation of Protected 3-Haloazetidines : The gram-scale synthesis of protected 3-haloazetidines, valuable in medicinal chemistry, includes the preparation of tert-butyl azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

Stereoselective Synthesis of Tricyclic Diproline Analogues : The synthesis involves creating structures that mimic PPII helices, crucial for protein interactions, using tert-butyl azetidine-2-carboxylic acid derivatives (Soicke et al., 2014).

Chemical Modifications and Reactions

Base-promoted α-Alkylation : This process improves yields and diastereoselectivities in the production of α-substituted azetidine-2-carboxylic acid esters, highlighting the compound's versatility in chemical modifications (Tayama, Nishio, & Kobayashi, 2018).

Silylmethyl-substituted Aziridine and Azetidine : These compounds serve as masked dipoles for cycloaddition reactions, demonstrating the utility of tert-butyl azetidine derivatives in complex organic synthesis (Yadav & Sriramurthy, 2005).

Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : Illustrates the compound's use in creating novel compounds, accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Pharmaceutical and Biological Applications

Radiopharmaceutical Synthesis : Synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, potentially useful as a ligand for nicotinic receptors, employs tert-butyl azetidine-1-carboxylate derivatives (Karimi & Långström, 2002).

Synthesis of Azetidine Medicinal Intermediate : Research into pharmaceutical intermediates demonstrates the compound's significance in drug development and optimization processes (Yang, 2010).

Synthesis of Substituted Phenyl Azetidines : These compounds, synthesized using tert-butyl azetidine derivatives, have potential as antimicrobial agents, showcasing the compound's role in developing new therapeutics (Doraswamy & Ramana, 2013).

Deprotection and Derivatization Techniques

- Deprotection of tert-Butyl Carbamates, Esters, and Ethers : The mild and selective deprotection conditions for tert-butyl derivatives highlight the compound's versatility in complex organic syntheses (Li et al., 2006).

Safety and Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s important to handle it with care, using appropriate safety measures such as wearing protective gloves, protective clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

tert-butyl 3-(1-aminopropyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9(12)8-6-13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQABHQNNJFMISW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CN(C1)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2403670.png)

![N-(4-butylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403671.png)

![4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2403672.png)

![N-mesityl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403674.png)

![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)

![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)

![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)

![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)